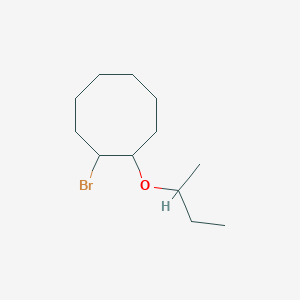

1-Bromo-2-(butan-2-yloxy)cyclooctane

Description

1-Bromo-2-(butan-2-yloxy)cyclooctane is a brominated cyclooctane derivative featuring a butan-2-yloxy substituent at the 2-position of the eight-membered cycloalkane ring. The cyclooctane backbone imparts unique steric and electronic properties due to its medium-sized ring structure, which balances ring strain and conformational flexibility . The butan-2-yloxy group introduces an ether functionality, influencing solubility and reactivity through its electron-donating effects.

Properties

Molecular Formula |

C12H23BrO |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

1-bromo-2-butan-2-yloxycyclooctane |

InChI |

InChI=1S/C12H23BrO/c1-3-10(2)14-12-9-7-5-4-6-8-11(12)13/h10-12H,3-9H2,1-2H3 |

InChI Key |

WGNYMVGKNBRQLE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1CCCCCCC1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(butan-2-yloxy)cyclooctane can be synthesized through various methods. One common approach involves the bromination of 2-(butan-2-yloxy)cyclooctane. This reaction typically uses bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for 1-Bromo-2-(butan-2-yloxy)cyclooctane are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(butan-2-yloxy)cyclooctane undergoes various chemical reactions, including:

Nucleophilic Substitution (S_N2 and S_N1): The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂R).

Elimination (E2 and E1): The compound can undergo elimination reactions to form alkenes, especially under basic conditions.

Oxidation: The butan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or sodium alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.

Major Products

Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.

Elimination: Alkenes such as 1-butene or 2-butene.

Oxidation: Ketones or carboxylic acids derived from the butan-2-yloxy group.

Scientific Research Applications

1-Bromo-2-(butan-2-yloxy)cyclooctane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.

Biological Studies: The compound can be used to study the effects of brominated cyclooctane derivatives on biological systems.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(butan-2-yloxy)cyclooctane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-Bromo-2-(butan-2-yloxy)cyclooctane with structurally related brominated cycloalkanes:

Reactivity and Catalytic Behavior

- Cyclooctane Derivatives : Cyclooctane itself exhibits high reactivity in catalytic oxidations, yielding ketones (29.6%) and alcohols (15.5%) with molybdenum catalysts . The bromine and ether substituents in 1-Bromo-2-(butan-2-yloxy)cyclooctane may moderate its oxidative reactivity compared to unsubstituted cyclooctane due to steric and electronic effects.

- Halogenated Analogs: Compounds like 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane and 1-Bromo-2-(trichloromethyl)cyclooctane show divergent reactivities.

- Ring Size Effects : Cyclopentane and cyclohexane analogs (e.g., 1-Bromo-2-fluorocyclopentane ) demonstrate higher ring strain and altered reaction pathways. For example, smaller rings favor faster ring-opening reactions but lower thermal stability.

Physical Properties and Topological Indices

Topological indices calculated for random cyclooctane chains (e.g., Randic index) predict physical properties such as boiling points and solubility . For 1-Bromo-2-(butan-2-yloxy)cyclooctane:

- Molecular Weight : Higher than cyclohexane analogs (e.g., 249.15 g/mol for Cyclohexane, 1-bromo-2-(cyclopropylmethoxy) ) but lower than heavily halogenated cyclooctanes (e.g., 380.92 g/mol for the dibromofluoromethyl derivative ).

Biological Activity

1-Bromo-2-(butan-2-yloxy)cyclooctane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

1-Bromo-2-(butan-2-yloxy)cyclooctane possesses a unique structure that may contribute to its biological activity. The presence of a bromine atom and an ether functional group can influence its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of 1-Bromo-2-(butan-2-yloxy)cyclooctane primarily focuses on its potential anticancer properties, neuroprotective effects, and interactions with various receptors.

Anticancer Activity

Studies indicate that compounds similar to 1-Bromo-2-(butan-2-yloxy)cyclooctane exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives that include a cyclooctane ring have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Bromo-2-(butan-2-yloxy)cyclooctane | FaDu (hypopharyngeal) | TBD | Induction of apoptosis |

| Related cycloalkanes | Various | TBD | Cell cycle arrest, apoptosis induction |

The mechanisms by which 1-Bromo-2-(butan-2-yloxy)cyclooctane exerts its biological effects are not fully elucidated. However, several hypotheses include:

- Receptor Interaction : The compound may act as a ligand for specific receptors involved in cell proliferation and survival.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to cancer cell death.

- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, which can be beneficial in cancer therapy.

Case Studies

Several case studies have highlighted the potential of compounds similar to 1-Bromo-2-(butan-2-yloxy)cyclooctane in clinical settings:

- Case Study on Tumor Models : In a study involving xenograft models, a derivative demonstrated significant tumor regression compared to controls, suggesting that structural modifications can enhance efficacy.

- Neuroprotective Effects : Research has indicated that certain derivatives exhibit neuroprotective properties in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.